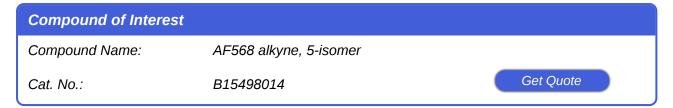


AF568 Alkyne 5-Isomer: A Technical Guide for Advanced Biomolecular Labeling

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

AF568 alkyne, 5-isomer, is a bright, orange-fluorescent dye equipped with a terminal alkyne group. This functional group makes it a prime tool for "click chemistry," a method for specifically and efficiently labeling biomolecules.[1][2] This technical guide provides an in-depth overview of the chemical properties, applications, and experimental protocols related to AF568 alkyne 5-isomer, a derivative of the Alexa Fluor 568 dye.[3][4] Its high photochemical stability, brightness, and water solubility make it an excellent choice for a variety of applications in fluorescence microscopy, flow cytometry, and other visualization techniques.[5][6] The fluorescence of AF568 is largely insensitive to pH variations between 4 and 10, ensuring stable signal generation in diverse experimental conditions.[3][6]

Core Chemical and Physical Properties

The key characteristics of AF568 alkyne 5-isomer are summarized in the table below. These properties are crucial for designing and troubleshooting experiments involving this fluorophore. Data from various suppliers are presented for a comprehensive overview.

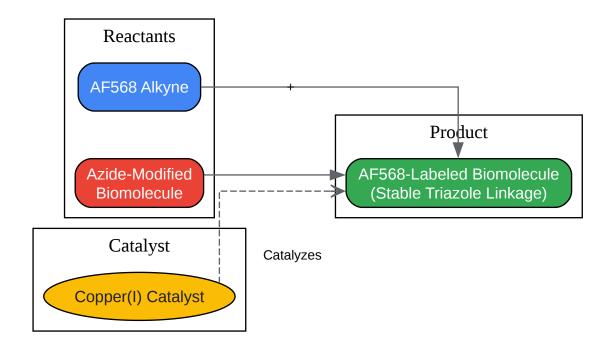


Property	Value (from various sources)	Reference(s)
Excitation Maximum (λex)	572 nm, 578 nm	[4][5]
Emission Maximum (λem)	598 nm, 602 nm	[4][5]
Molar Extinction Coefficient	~88,000 - 94,238 M ⁻¹ cm ⁻¹	[4][5]
Fluorescence Quantum Yield	~0.912	[5]
Molecular Formula	C36H31N3K2O10S2	[5]
Molecular Weight	~731.39 - 807.97 g/mol	[3][4][5]
Appearance	Violet or Red solid powder	[4][5]
Solubility	Good solubility in water, DMSO, and DMF	[4][5]
Purity	>95% (as determined by ¹ H NMR and HPLC-MS)	[4][5]

Mechanism of Action: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

AF568 alkyne 5-isomer is primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction forms a stable triazole linkage between the alkyne-containing dye and an azide-modified biomolecule.[1][2] The reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological processes.[1][7] This specificity allows for the precise labeling of target molecules within complex biological systems.





Click to download full resolution via product page

Figure 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway.

Experimental Protocols

The following section outlines a generalized protocol for labeling azide-modified biomolecules with AF568 alkyne 5-isomer. This protocol can be adapted for various biomolecules, including proteins, nucleic acids, and lipids.

General Protocol for Labeling Biomolecules

This protocol is a general guideline and may require optimization based on the specific biomolecule and experimental setup.

Materials:

- AF568 alkyne 5-isomer
- Azide-modified biomolecule
- Copper(II) sulfate (CuSO₄)



- Reducing agent (e.g., Sodium Ascorbate, THPTA)
- Copper-chelating ligand (e.g., TBTA) for in vivo applications to protect cells from copper toxicity
- Reaction buffer (e.g., phosphate-buffered saline (PBS), Tris buffer)
- Solvents (e.g., DMSO, DMF) for dissolving reagents
- Purification supplies (e.g., size-exclusion chromatography columns, dialysis cassettes)

Procedure:

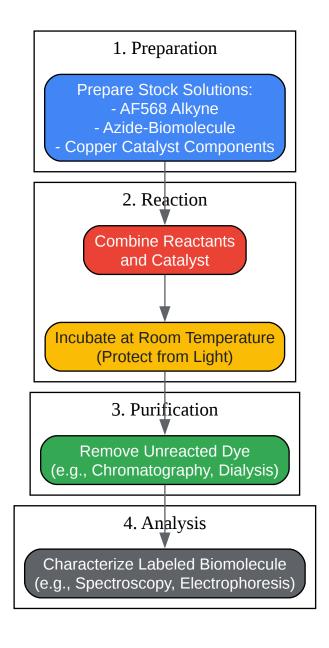
- Reagent Preparation:
 - Prepare a stock solution of AF568 alkyne 5-isomer in anhydrous DMSO or DMF.
 - Prepare a stock solution of the azide-modified biomolecule in an appropriate buffer.
 - Prepare stock solutions of copper(II) sulfate and the reducing agent in water. If using a ligand, prepare a stock solution of the ligand in DMSO.
- Click Reaction:
 - In a microcentrifuge tube, combine the azide-modified biomolecule with the AF568 alkyne stock solution.
 - Add the copper(II) sulfate solution to the mixture.
 - Initiate the reaction by adding the reducing agent. If using a ligand, pre-mix the copper(II) sulfate and ligand before adding to the reaction.
 - Incubate the reaction at room temperature for 1-4 hours, protected from light. The reaction time may need to be optimized.
- Purification:



 Remove the unreacted dye and other small molecules by size-exclusion chromatography, dialysis, or precipitation. The choice of purification method will depend on the properties of the labeled biomolecule.

Characterization:

 Determine the degree of labeling by measuring the absorbance of the purified conjugate at the excitation maximum of AF568 (~572 nm) and at 280 nm for the protein concentration.



Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Specific and quantitative labeling of biomolecules using click chemistry PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroeder.nd.edu [rroeder.nd.edu]
- 3. BP Fluor 568, Alexa Fluor 568 equivalent | BroadPharm [broadpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Fluorescent Dye 568 alkyne, 5-isomer (A270023) | Antibodies.com [antibodies.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- To cite this document: BenchChem. [AF568 Alkyne 5-Isomer: A Technical Guide for Advanced Biomolecular Labeling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15498014#af568-alkyne-5-isomer-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com